molecular formula C11H17N3O2S B2358501 Tert-butyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate CAS No. 499240-79-8

Tert-butyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate

Cat. No. B2358501
CAS RN: 499240-79-8
M. Wt: 255.34
InChI Key: POLKYAGDNCXWDC-NTUHNPAUSA-N
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Description

Tert-butyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate is a compound that contains a 2-aminothiazole scaffold . This scaffold is a characteristic structure in drug development and has several biological activities, allowing it to act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent .


Synthesis Analysis

The synthesis of this compound and similar derivatives often involves reactions with tert-butyl . For instance, a series of 2-aminophenyl-5-halothiazoles was synthesized from the reaction of 2,5 substituted thiazoles with tert-butyl . Another example is the treatment of the available compound 2-aminothiazole-4-carboxylate with 1-adamantanoyl chloride in hot tetrahydrofuran .


Molecular Structure Analysis

The molecular weight of Tert-butyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate is 256.35 . The compound’s structure can be analyzed using X-ray diffraction . In one study, a valuable role was found for the typical V-type intramolecular hydrogen bond between the amino and triazole groups .


Chemical Reactions Analysis

The 2-aminothiazole scaffold in this compound is a fundamental part of some clinically applied anticancer drugs . The literature reports many synthetic pathways of these 2-aminothiazoles associated with four different biological activities (anticancer, antioxidant, antimicrobial, and anti-inflammatory activities) .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Antibacterial Activity

Biological Studies

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, it’s known that 2-aminothiazole derivatives represent a class of heterocyclic ring system that possess various biological activities .

Future Directions

The 2-aminothiazole scaffold, which is present in this compound, has attracted attention amongst medicinal chemists due to its wide scale of biological activities . The synthetic strategies developed to access novel 2-aminothiazole derivatives have led to their wide innovations . This suggests that there is potential for further exploration and development of compounds with this scaffold in the future.

properties

IUPAC Name

tert-butyl 2-[(E)-dimethylaminomethylideneamino]-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c1-11(2,3)16-9(15)8-6-12-10(17-8)13-7-14(4)5/h6-7H,1-5H3/b13-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLKYAGDNCXWDC-NTUHNPAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CN=C(S1)N=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C1=CN=C(S1)/N=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820395
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Tert-butyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate

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